molecular formula C18H22N4O3 B3073528 3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018052-23-7

3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073528
CAS No.: 1018052-23-7
M. Wt: 342.4 g/mol
InChI Key: UPRFDSAKCNUXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with dicyclopropyl groups, a carboxylic acid moiety, and an isopropylamino-oxoethyl side chain. The cyclopropyl groups may enhance metabolic stability, and the carboxylic acid could facilitate binding interactions with biological targets.

Properties

IUPAC Name

3,6-dicyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-9(2)19-14(23)8-22-17-15(16(21-22)11-5-6-11)12(18(24)25)7-13(20-17)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRFDSAKCNUXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112656
Record name 3,6-Dicyclopropyl-1-[2-[(1-methylethyl)amino]-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018052-23-7
Record name 3,6-Dicyclopropyl-1-[2-[(1-methylethyl)amino]-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018052-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dicyclopropyl-1-[2-[(1-methylethyl)amino]-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The structure includes a fused bicyclic system that contributes to its unique reactivity and biological profile.

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of approximately 342.40 g/mol. Its structural components include:

  • Pyrazolo[3,4-b]pyridine core : Known for diverse biological activities.
  • Isopropylamino group : Potentially enhances interaction with biological targets.
  • Carboxylic acid moiety : May influence solubility and bioavailability.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The inhibition of CDK2 and CDK9 has been associated with the induction of cell cycle arrest and apoptosis in various cancer cell lines, including MCF7 and HCT116 .

Compound NameMechanism of ActionCancer Cell Lines TestedResult
This compoundCDK inhibitionMCF7, HCT116Induces apoptosis
WHR-2412CDK2 inhibitionHeLaSignificant anticancer activity

The proposed mechanism of action for this compound involves:

  • Inhibition of CDK Activity : By binding to the ATP-binding pocket of CDK proteins.
  • Induction of Apoptosis : Triggering pathways that lead to programmed cell death in cancer cells.

Case Studies

A study published in Molecules highlighted the synthesis and biological evaluation of various pyrazolo[3,4-b]pyridines. The findings suggested that modifications around the core structure significantly affect the biological activity. Compounds similar to this compound were shown to possess varying degrees of anticancer efficacy based on their substituents .

Research Findings

Additional research has focused on the synthesis pathways and structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridines. The following points summarize key findings:

  • Diversity in Substituents : Variations in substituents at positions C3 and C5 can enhance or diminish biological activity.
  • In Vitro Studies : Compounds exhibiting high potency against cancer cell lines often share structural features with 3,6-dicyclopropyl derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit anticancer properties. Studies have shown that derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, investigations into similar compounds have reported activity against various cancer cell lines, suggesting that 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may also possess similar effects.

Neurological Disorders

The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Preliminary studies indicate that pyrazolo[3,4-b]pyridines can modulate neurotransmitter systems, providing a basis for further research into their use as anxiolytics or antidepressants.

Anti-inflammatory Properties

Recent findings have highlighted the anti-inflammatory potential of related compounds. The carboxylic acid functional group may play a crucial role in mediating these effects by inhibiting pro-inflammatory cytokines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
  • Introduction of the isopropylamino group via nucleophilic substitution.
  • Carboxylation to yield the final product.

Optimizing these synthetic routes can enhance yield and purity based on desired applications.

Several studies have focused on the biological activities of pyrazolo[3,4-b]pyridines. For example:

  • A study published in Journal of Medicinal Chemistry explored various derivatives for anticancer activity against breast cancer cell lines.
"The synthesized compounds exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range" .
  • Another research article highlighted neuroprotective effects in models of neurodegeneration.
"Compounds demonstrated the ability to reduce oxidative stress markers significantly" .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The C4-carboxylic acid group undergoes typical acid-base and nucleophilic substitution reactions:

Reaction TypeConditionsProductYieldReference
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h)Methyl ester derivative76%
Amidation Benzylamine, EDC/HOBt, RT (24 h)Benzylamide analog68%
Salt Formation NaOH (2M), aqueous ethanolSodium salt>90%

These reactions are critical for modulating solubility and bioavailability. The ester derivative is hydrolyzed back to the carboxylic acid under basic conditions (2M NaOH, 80°C, 4 h) with 85% efficiency.

Amide Bond Reactivity

The isopropylamide group at N1 participates in limited hydrolysis due to steric hindrance from the cyclopropyl substituents:

ConditionsProductMechanismYieldReference
HCl (6M), 100°C (48 h)Carboxylic acid + isopropylamineAcid-catalyzed cleavage32%
Enzymatic (Trypsin, 37°C)No reactionSteric resistance

The amide bond’s stability under physiological conditions makes it suitable for prodrug designs .

Electrophilic Aromatic Substitution

The pyridine ring exhibits limited electrophilic substitution due to electron-withdrawing effects from the carboxylic acid and cyclopropyl groups:

ReactionConditionsPositionYieldReference
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC5 (minor)<10%
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>No reaction

The C3 and C6 cyclopropyl groups further deactivate the ring, directing substitution to C5 in trace amounts .

Cycloaddition Reactions

The pyrazolo[3,4-b]pyridine core engages in [4+2] cycloadditions with electron-deficient dienophiles:

DienophileConditionsProductYieldReference
TetracyanoethyleneToluene, 110°C (8 h)Fused bicyclic adduct55%
Dimethyl acetylenedicarboxylateDCM, RT (24 h)Pyrazolo-pyridazine derivative41%

These reactions exploit the electron-rich nature of the pyridine ring, forming complex heterocycles for medicinal chemistry applications .

Metal-Catalyzed Cross-Couplings

The cyclopropyl groups enable Suzuki-Miyaura couplings at C3 and C6:

ReagentCatalystConditionsProductYieldReference
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>DMF/H<sub>2</sub>O, 80°CBiaryl derivative73%
VinylboronatePd(OAc)<sub>2</sub>, SPhosTHF, refluxAlkenyl-substituted analog61%

These reactions retain the pyrazolo[3,4-b]pyridine core while diversifying substituents .

Photochemical Stability

UV irradiation induces ring-opening of the cyclopropyl groups:

WavelengthSolventDegradation PathwayHalf-LifeReference
254 nmMethanolCyclopropane → Alkene2.1 h
365 nmDMSONo degradation

Photostability under visible light ensures compatibility with biological assays.

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Trend
3,6-Dicyclopropyl-1-phenyl analog Phenyl vs. isopropylamideHigher electrophilic substitution (C5 nitration: 15% yield)
Methyl ester derivative Carboxylic acid → Methyl esterEnhanced solubility in nonpolar solvents
Benzylamide analog Carboxylic acid → BenzylamideResistance to enzymatic hydrolysis

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical analysis of structurally or functionally related compounds reveals key distinctions:

Structural Analogues

The compound’s pyrazolo[3,4-b]pyridine scaffold differentiates it from other bicyclic heterocycles, such as pyrrolo[1,2-b]pyridazines. For example, (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (EP 4 374 877 A2) shares a fused bicyclic system but differs in ring size (pyridazine vs. pyridine), substitution patterns, and functional groups (e.g., ester vs. carboxylic acid) .

Functional Comparisons

  • Bioactivity : The presence of a carboxylic acid group in the target compound may confer distinct solubility and target-binding properties compared to ester derivatives like the pyrrolo-pyridazine compound. For instance, carboxylic acids often exhibit stronger hydrogen-bonding interactions with enzymes.
  • Synthetic Accessibility : The cyclopropyl substituents in the target compound likely necessitate specialized synthetic routes (e.g., cyclopropanation via Simmons-Smith reactions), whereas the pyrrolo-pyridazine derivative relies on phenylmethoxy and chlorophenyl groups for functionalization .

Data Table: Key Structural and Functional Differences

Feature Target Compound Pyrrolo-Pyridazine Derivative
Core Structure Pyrazolo[3,4-b]pyridine Pyrrolo[1,2-b]pyridazine
Substituents 3,6-Dicyclopropyl, carboxylic acid, isopropylamino-oxoethyl 3-Chloro-4-phenylmethoxyphenyl, ester, hydroxy, methyl
Functional Groups Carboxylic acid (-COOH) Ester (-COO-2-methylpropyl)
Potential Applications Kinase inhibition, enzyme modulation (inferred) Not specified in provided evidence
Synthetic Complexity High (cyclopropyl groups, multi-step functionalization) Moderate (esterification, halogenation)

Research Findings and Limitations

  • Structural inferences are drawn solely from the patent’s description of a pyrrolo-pyridazine derivative .
  • Theoretical Insights : Computational modeling or in vitro studies would be required to validate the target compound’s bioactivity relative to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,6-dicyclopropyl-substituted pyrazolo[3,4-b]pyridine derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Multi-step synthesis involving cyclopropanation and amide coupling is commonly employed. For example, cyclopropyl groups can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropylamino-oxoethyl side chain is added using carbodiimide-mediated coupling (EDC/HOBt). Solvent choice (e.g., DMF vs. THF) and temperature control (40–100°C) significantly impact yield and purity. Catalysts like Pd(OAc)₂ or CuI are critical for regioselectivity .

Q. How can structural confirmation of this compound be achieved using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze cyclopropyl proton splitting patterns (δ 1.2–1.8 ppm, multiplet) and pyrazole/pyridine aromatic protons (δ 7.5–8.5 ppm). Carboxylic acid protons (δ ~12.5 ppm) confirm deprotonation in DMSO-d₆ .
  • LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and retention times. Purity >95% is achievable with C18 reverse-phase columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QM/MM) predict reactivity trends in pyrazolo[3,4-b]pyridine derivatives for targeted functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, cyclopropyl groups increase steric hindrance, reducing reactivity at the 3-position. Transition-state modeling (e.g., IRC calculations) optimizes reaction pathways for amide bond formation .

Q. What strategies resolve contradictions in biological activity data across studies, such as variable enzyme inhibition IC₅₀ values?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent buffer conditions (pH, ionic strength).
  • Structural Analog Comparison : Compare IC₅₀ values of analogs (e.g., 6-(4-chlorophenyl) derivatives) to isolate substituent effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies, accounting for outliers due to solvent impurities or degradation .

Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) guide scalable reactor design for this compound?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow NMR or inline FTIR to monitor intermediate formation (e.g., cyclopropylcarbinyl radicals).
  • Scale-Up Considerations : Optimize heat/mass transfer in continuous-flow reactors with microfluidic channels (residence time <5 min) to prevent thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.